

Application Note: Enzymatic Kinetic Resolution of (±)-1-Aminoheptan-2-ol using Lipases

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Compound of Interest

Compound Name: 1-Aminoheptan-2-ol

CAS No.: 51411-48-4

Cat. No.: B3053151

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For: Researchers, scientists, and drug development professionals engaged in asymmetric synthesis.

Abstract & Introduction

Optically active 1,2-amino alcohols are pivotal chiral building blocks in the pharmaceutical industry, forming the structural core of numerous therapeutic agents. Their stereochemistry is often critical to pharmacological efficacy and safety.[1][2] (±)-**1-Aminoheptan-2-ol** is one such precursor whose enantiomers are valuable for synthetic applications. This guide provides a detailed protocol for the kinetic resolution of racemic **1-aminoheptan-2-ol** via lipase-catalyzed acylation.

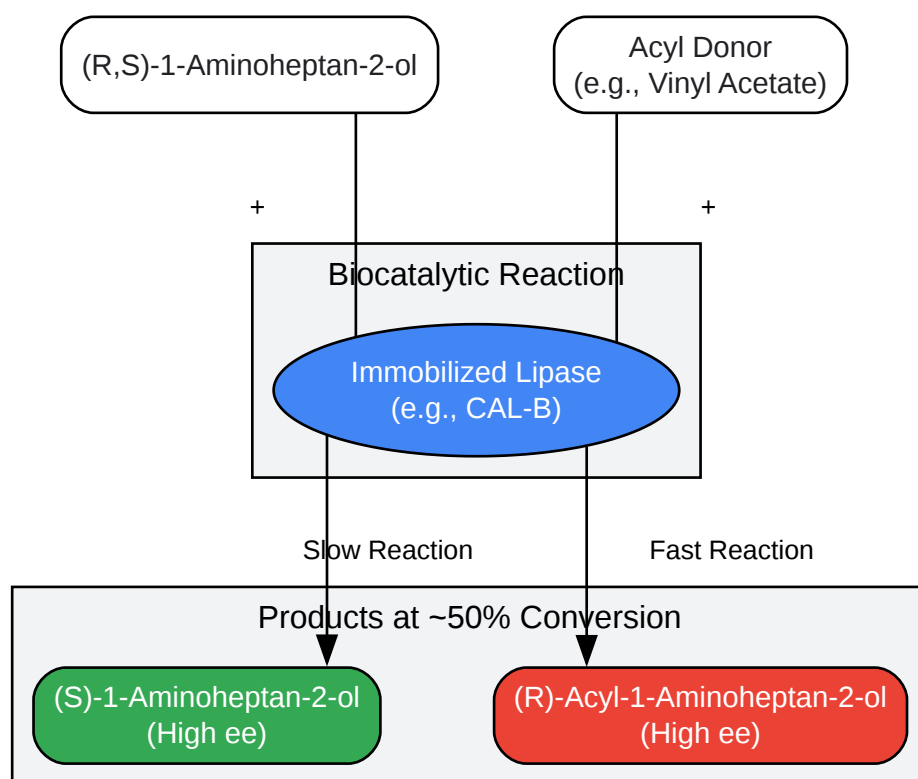
Kinetic resolution is a powerful technique where a chiral catalyst, in this case, a lipase, reacts at different rates with the two enantiomers of a racemic mixture.[3] By selectively acylating one enantiomer (e.g., the R-enantiomer) at a much faster rate, the other enantiomer (S-enantiomer) is left unreacted.[1][3] The reaction is halted at approximately 50% conversion, yielding a mixture of the highly enantioenriched acylated product and the unreacted amino alcohol, which can then be separated. Lipases are ideal biocatalysts for this purpose due to their high

enantioselectivity, operational stability in organic solvents, and mild reaction conditions.[1][4] This application note focuses on the use of immobilized *Candida antarctica* lipase B (CAL-B), a highly effective and versatile enzyme for such transformations.[5][6]

Principle of Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are serine hydrolases whose natural function is to hydrolyze esters.[1] In low-water organic media, this reaction can be reversed to perform esterification or transesterification. The enzyme's active site is inherently chiral, allowing it to distinguish between the enantiomers of a chiral substrate.

In this application, the lipase selectively transfers an acyl group from an acyl donor (e.g., vinyl acetate) to one of the nucleophilic groups (hydroxyl or amino) of one enantiomer of **1-aminoheptan-2-ol**. The use of an irreversible acyl donor like vinyl acetate is highly recommended; its enol leaving group tautomerizes to a stable aldehyde, which drives the reaction equilibrium forward.[3] The success of the resolution is quantified by the enantiomeric ratio (E-value), a measure of the enzyme's selectivity.[3] High E-values (typically >100) are essential for achieving high enantiomeric excess (ee) for both the product and the remaining substrate.[7]



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Caption: Principle of Lipase-Catalyzed Kinetic Resolution.

Materials and Reagents

Reagent/Material	Grade	Supplier (Example)
(±)-1-Aminoheptan-2-ol	≥98%	Sigma-Aldrich
Novozym® 435 (Immobilized CAL-B)	Biocatalysis Grade	Novozymes/Sigma-Aldrich
Lipase from <i>Pseudomonas cepacia</i> (PSL)	Biocatalysis Grade	Amano Enzyme/Sigma-Aldrich
Vinyl Acetate	Anhydrous, ≥99%	Acros Organics
tert-Butyl methyl ether (MTBE)	Anhydrous, ≥99%	Fisher Scientific
Hexane, Ethyl Acetate	HPLC Grade	VWR
Silica Gel	60 Å, 230-400 mesh	Sorbent Technologies
Chiral HPLC Column (e.g., CROWNPAK® CR(+))	Analytical Grade	Daicel, Phenomenex

Experimental Protocols

Protocol 1: Initial Lipase Screening

Rationale: Different lipases exhibit varying selectivity and activity towards a given substrate. A small-scale screen is essential to identify the optimal biocatalyst before proceeding to a larger scale.

- Setup: To a series of 4 mL glass vials, add (±)-**1-aminoheptan-2-ol** (13.1 mg, 0.1 mmol).
- Solvent: Add 2 mL of anhydrous MTBE to each vial.
- Enzyme Addition: Add 15-20 mg of each lipase to be screened (e.g., Novozym® 435, Lipase PS) to separate vials.^[3]

- Acyl Donor: Add vinyl acetate (46 μ L, 0.5 mmol, 5 equivalents).
- Reaction: Seal the vials and place them in a shaking incubator or on a magnetic stirrer set to 250 RPM at 40°C.
- Monitoring: Withdraw small aliquots (e.g., 50 μ L) at timed intervals (e.g., 2, 4, 8, 24 hours). Filter through a small plug of silica or a syringe filter to remove the enzyme. Analyze the sample directly via chiral HPLC or GC to determine conversion and enantiomeric excess (ee) of the substrate and product.
- Selection: Choose the lipase that provides close to 50% conversion with the highest enantioselectivity (E-value) in a reasonable timeframe.

Protocol 2: Preparative Scale Kinetic Resolution

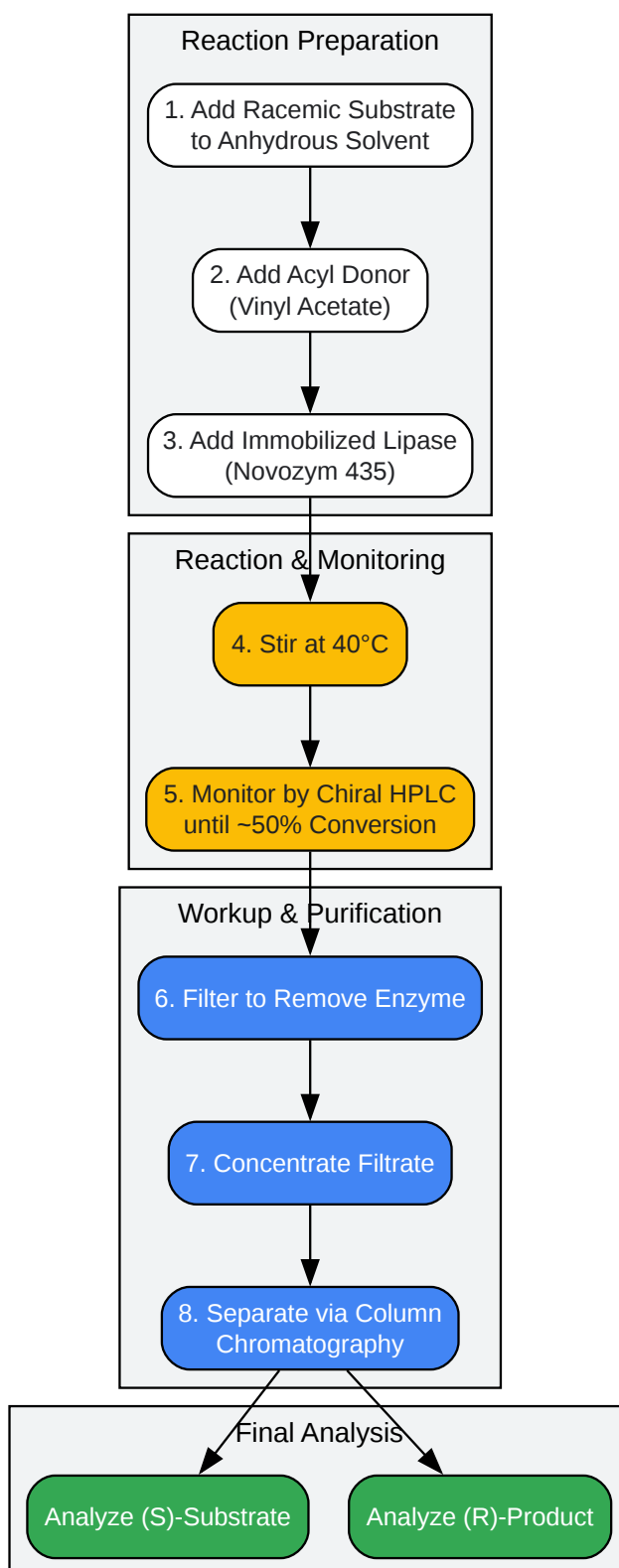
Rationale: This protocol is optimized for generating multi-gram quantities of the resolved enantiomers based on the screening results. Novozym® 435 is used here as the model catalyst.

- Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (e.g., Nitrogen), add (\pm)-**1-aminoheptan-2-ol** (1.0 g, 7.62 mmol).
- Solvent: Dissolve the substrate in 40 mL of anhydrous MTBE.
- Acyl Donor: Add vinyl acetate (1.4 mL, 15.2 mmol, 2 equivalents). Using a smaller excess helps simplify purification.
- Enzyme Addition: Add Novozym® 435 (100 mg, 10% w/w of substrate).[3]
- Incubation: Stir the reaction mixture at 200 RPM at 40°C.
- Monitoring: Monitor the reaction progress every 1-2 hours using the analytical method described in section 4.3. The goal is to stop the reaction as close to 50% conversion as possible to maximize the ee of both components.[8]
- Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme using a Büchner funnel. Wash the enzyme beads with 10 mL of fresh MTBE to

recover any residual product. The enzyme can be dried under vacuum and stored for reuse.

[9]

- Purification: Combine the filtrate and washings and concentrate under reduced pressure. This will yield a crude mixture of unreacted (S)-**1-aminoheptan-2-ol** and the acylated (R)-product. Separate the two compounds using silica gel column chromatography (e.g., using a hexane:ethyl acetate gradient).



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